Ccf 2AM

Description

Contextualization of Fluorescent Probes in Cellular and Molecular Investigations

Fluorescent probes are broadly applied in cell imaging across various research fields, including biology, pathology, pharmacology, biochemistry, and medical science. nih.gov They are crucial for real-time imaging of live cells, offering high sensitivity and versatility. nih.gov Recent advancements include the development of both 'passive' markers for measuring biomolecule expression and localization and 'active' indicators for monitoring complex cellular processes such as enzyme activation and protein-protein interactions. nih.gov The ability of small fluorescent molecules to penetrate cell membranes and target specific organelles with high efficiency makes them powerful tools for studies at the subcellular level. nih.gov

Significance of CCF-2AM as a Fluorescent Reporter Substrate

CCF-2AM holds significant importance as a fluorescent reporter substrate, particularly in assays utilizing beta-lactamase. It is a membrane-permeant ester form of the negatively charged fluorescent beta-lactamase substrate, CCF2. thermofisher.comfishersci.atfishersci.com This lipophilic ester readily enters cells, where endogenous cytoplasmic esterases cleave it into its negatively charged form, CCF2, effectively trapping it within the cytosol. fishersci.atfishersci.com

The utility of CCF-2AM stems from its design as a Förster Resonance Energy Transfer (FRET)-based substrate. thermofisher.comfishersci.atfishersci.comresearchgate.net The intact CCF2 molecule, derived from CCF-2AM, is labeled with two fluorophores: a coumarin (B35378) donor and a fluorescein (B123965) acceptor, forming an efficient FRET pair. fishersci.atresearchgate.net In the absence of beta-lactamase activity, excitation of the coumarin at approximately 409 nm results in FRET to the fluorescein, which emits green fluorescence at around 518-520 nm. fishersci.atfishersci.comresearchgate.net However, in the presence of beta-lactamase, the enzyme cleaves the beta-lactam ring of the cephalosporin (B10832234) core linking the two fluorophores. fishersci.comresearchgate.net This cleavage spatially separates the coumarin and fluorescein, disrupting FRET. fishersci.atfishersci.com Consequently, excitation of the coumarin at 409 nm now results in blue fluorescence emission at around 447-450 nm. fishersci.atfishersci.com This distinct shift in emission spectrum from green to blue upon beta-lactamase activity allows CCF-2AM to serve as a sensitive reporter. fishersci.atdavidson.edu

The ratiometric analysis of the blue and green signals provides a significant advantage, reducing well-to-well variation caused by differences in cell numbers and substrate loading. fishersci.at This leads to high Z'-factor values and low coefficients of variation (CVs), making CCF-2AM suitable for high-throughput screening applications. fishersci.atfishersci.com

Historical Perspective on CCF-2AM Development and its Impact on Academic Methodologies

The development of CCF-2AM is closely tied to the utilization of beta-lactamase as a reporter gene in mammalian cells. Beta-lactamases are bacterial enzymes known for cleaving the beta-lactam ring of antibiotics like penicillins and cephalosporins. fishersci.comdavidson.edu A modified version of the TEM-1 beta-lactamase from E. coli was identified as a suitable candidate for a reporter gene in mammalian systems, where it is not naturally present. fishersci.com

Building upon the understanding of beta-lactamase activity and the potential of FRET, Zlokarnik and colleagues designed CCF2 in 1998 as a substrate that would undergo efficient cleavage in the presence of the enzyme and report this activity with a substantial shift in fluorescence emission wavelength. researchgate.netdavidson.edu CCF2-AM, the membrane-permeant ester form, was subsequently developed to facilitate cellular uptake. davidson.edu

The introduction of CCF-2AM and the associated beta-lactamase assay, often referred to as the BlaM assay, had a notable impact on academic methodologies. researchgate.net This FRET-based reporter system proved robust and compatible with a range of commonly used cell lines. researchgate.net Its ability to provide a clear, ratiometric fluorescent readout upon enzymatic activity offered a sensitive method for monitoring gene expression and other cellular events where beta-lactamase is used as a reporter. fishersci.comdavidson.edu The compatibility with flow cytometry further sped up processes like clone selection. fishersci.at This technology leveraged a commonly used gene (for ampicillin (B1664943) resistance) and, with the appropriate substrate like CCF-2AM, provided a clear indication of genetic activity, proving useful in applications requiring sensitive quantitation. davidson.edu

The development of CCF-2AM contributed to the broader landscape of fluorescent probe development, which has seen continuous innovation to create tools with improved properties and applicability for answering complex biological questions. biologists.com

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| CCF-2AM | 124220101 nih.gov |

| CCF2 | Not explicitly found in search results, but is the de-esterified form of CCF-2AM. |

| Fluorescein | 6326 fishersci.at (Based on general knowledge and context, Fluorescein is a common fluorophore. CID for Fluorescein is publicly available on PubChem.) |

| Hydroxycoumarin | 10277 fishersci.atresearchgate.net (Based on general knowledge and context, Hydroxycoumarin is a common fluorophore. CID for 7-Hydroxycoumarin is publicly available on PubChem.) |

| Dichlorodifluoromethane (example of a compound with 'CCF' in its formula, but unrelated to CCF-2AM) | 6391 nih.gov |

| Tetrafluorosuccinic acid (example of a compound with 'CCF' in its formula, but unrelated to CCF-2AM) | 67833 fishersci.ca |

Interactive Data Table (Illustrative Example based on Search Findings)

While detailed quantitative datasets specifically for CCF-2AM performance across various experiments were not consistently available in a format suitable for a comprehensive interactive table from the search results, the core principle of CCF-2AM's ratiometric reporting can be illustrated conceptually.

| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Fluorescence | FRET Status |

| No Beta-Lactamase | 409 | 518-520 | Green | Present |

| With Beta-Lactamase | 409 | 447-450 | Blue | Absent |

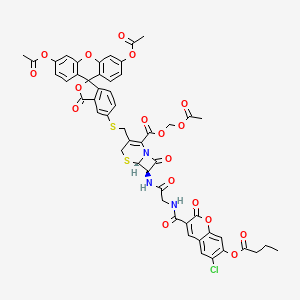

Structure

2D Structure

Properties

Molecular Formula |

C51H40ClN3O18S2 |

|---|---|

Molecular Weight |

1082.5 g/mol |

IUPAC Name |

acetyloxymethyl (6R,7R)-7-[[2-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C51H40ClN3O18S2/c1-5-6-42(60)71-40-18-37-26(14-36(40)52)13-32(48(63)72-37)45(61)53-19-41(59)54-43-46(62)55-44(50(65)67-22-66-23(2)56)27(21-75-47(43)55)20-74-30-9-12-33-31(17-30)49(64)73-51(33)34-10-7-28(68-24(3)57)15-38(34)70-39-16-29(69-25(4)58)8-11-35(39)51/h7-18,43,47H,5-6,19-22H2,1-4H3,(H,53,61)(H,54,59)/t43-,47-/m1/s1 |

InChI Key |

CGSFXVJOWDKSJC-PCZUCLNZSA-N |

Isomeric SMILES |

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl |

Canonical SMILES |

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Ccf 2am

Structural Basis for Fluorescence Resonance Energy Transfer (FRET) in CCF-2AM

CCF-2AM is engineered as a FRET biosensor, incorporating two distinct fluorophores linked by a beta-lactam ring structure. nih.gov This configuration is crucial for its function, allowing for energy transfer in the intact molecule. nih.govplos.org

Dual Fluorophore Configuration and Energy Transfer Pathway

The structure of CCF-2AM consists of a 7-hydroxycoumarin moiety acting as the donor fluorophore and a fluorescein (B123965) moiety serving as the acceptor fluorophore. These two fluorophores are connected via a cephalosporin-based beta-lactam ring. nih.govplos.org In the absence of beta-lactamase activity, excitation of the donor fluorophore (hydroxycoumarin) at approximately 409 nm results in efficient FRET to the acceptor fluorophore (fluorescein). nih.govfishersci.at FRET is a non-radiative process where energy is transferred from an excited donor molecule to an acceptor molecule in close proximity, typically within 1-10 nm, through dipole-dipole interaction. edinst.combitesizebio.comevidentscientific.com This energy transfer is efficient when the emission spectrum of the donor overlaps significantly with the absorption spectrum of the acceptor, a characteristic present in the coumarin-fluorescein pair of CCF-2AM. edinst.combitesizebio.com The energy transfer pathway in intact CCF-2AM leads to the excitation of fluorescein, which then emits fluorescence at a longer wavelength, primarily around 520 nm (green fluorescence). nih.govfishersci.atplos.org

Spectral Characteristics Upon Enzymatic Hydrolysis by Beta-Lactamase

Upon encountering active beta-lactamase, the beta-lactam ring within the CCF-2AM structure is hydrolyzed. nih.govplos.org This enzymatic cleavage physically separates the coumarin (B35378) donor from the fluorescein acceptor. nih.govplos.org The disruption of the structural link increases the distance between the two fluorophores beyond the Förster radius, the critical distance for efficient FRET. edinst.comevidentscientific.com Consequently, FRET is significantly reduced or abolished. nih.govplos.org When the coumarin donor is excited at 409 nm after hydrolysis, the energy is no longer efficiently transferred to fluorescein. nih.govfishersci.at Instead, the coumarin fluorophore emits its intrinsic fluorescence at a shorter wavelength, with a peak emission around 447 nm (blue fluorescence). nih.govfishersci.atplos.org This shift in emission spectrum from green (520 nm) to blue (447 nm) upon beta-lactamase-mediated hydrolysis forms the basis of the ratiometric fluorescence readout used in assays employing CCF-2AM. nih.govfishersci.atplos.org

The change in spectral characteristics can be quantified by measuring the ratio of fluorescence emission at 447 nm to that at 520 nm. An increase in this ratio indicates increased beta-lactamase activity.

Enzymatic Specificity and Substrate Kinetics of CCF-2AM with Beta-Lactamase

CCF-2AM is designed as a specific substrate for beta-lactamase enzymes. Beta-lactamases are a diverse group of bacterial enzymes that hydrolyze the beta-lactam ring found in antibiotics like penicillins and cephalosporins, conferring resistance to these drugs. nih.govmsdmanuals.com

Elucidation of Beta-Lactamase Cleavage Site

Beta-lactamases catalyze the hydrolysis of the amide bond within the four-membered beta-lactam ring of susceptible substrates. nih.govnih.govmdpi.com In the case of CCF-2AM, the enzyme specifically targets and cleaves the beta-lactam ring that links the coumarin and fluorescein moieties. nih.govplos.org This cleavage event is a hydrolytic reaction that opens the cyclic amide structure. nih.govmdpi.com The mechanism typically involves a serine residue in the active site of the beta-lactamase (for serine beta-lactamases, Classes A, C, and D) which acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. nih.govmdpi.comnih.gov This is followed by deacylation, where a water molecule hydrolyzes the ester bond between the enzyme and the cleaved substrate, regenerating the free enzyme and releasing the hydrolyzed product. nih.govmdpi.comnih.gov The specific site of cleavage in CCF-2AM is the C-N bond within the beta-lactam ring. mdpi.comkau.edu.sa

Parameters Influencing Hydrolysis Rate and FRET Signal Change

Several parameters can influence the rate at which beta-lactamase hydrolyzes CCF-2AM and, consequently, the rate and magnitude of the observed FRET signal change. These parameters include:

Enzyme Concentration: Higher concentrations of active beta-lactamase generally lead to a faster rate of CCF-2AM hydrolysis and a more rapid change in the FRET ratio.

Substrate Concentration: The concentration of CCF-2AM affects the reaction rate according to enzyme kinetics principles. At low substrate concentrations, the rate is typically proportional to the substrate concentration, while at saturating concentrations, the rate approaches the enzyme's maximum velocity (Vmax).

Enzyme Affinity (Km): The Michaelis constant (Km) reflects the affinity of the enzyme for its substrate. A lower Km indicates higher affinity, potentially leading to more efficient hydrolysis at lower substrate concentrations.

Catalytic Efficiency (kcat/Km): This parameter provides a measure of how efficiently an enzyme converts substrate into product. A higher kcat/Km for beta-lactamase with CCF-2AM indicates more efficient hydrolysis.

Incubation Time: The duration of incubation of CCF-2AM with beta-lactamase directly impacts the extent of hydrolysis and the resulting change in the FRET signal. Longer incubation times allow for more complete hydrolysis, assuming sufficient active enzyme is present.

Temperature and pH: Like most enzymatic reactions, beta-lactamase activity is sensitive to temperature and pH, with optimal activity occurring within specific ranges. Deviations from optimal conditions can reduce the hydrolysis rate.

Presence of Inhibitors: Beta-lactamase inhibitors can compete with CCF-2AM for binding to the enzyme's active site or inactivate the enzyme, thereby reducing or preventing hydrolysis of the substrate. mdpi.com

Detailed research findings often involve determining kinetic parameters such as Km and kcat for the interaction between specific beta-lactamase variants and CCF-2AM. These studies provide quantitative insights into the efficiency of hydrolysis. For example, studies on different beta-lactamases have shown varying catalytic efficiencies towards different beta-lactam substrates. nih.govfrontiersin.orgnih.gov While specific kinetic data for CCF-2AM with a wide range of beta-lactamases is extensive in the literature, presenting a comprehensive table here would require aggregating data from numerous specific studies, each focusing on particular enzyme variants and experimental conditions. However, the principles of enzyme kinetics (Michaelis-Menten kinetics) are universally applicable, describing the relationship between substrate concentration, enzyme velocity, Km, and Vmax.

Interactive Data Table:

While specific kinetic data for CCF-2AM across numerous beta-lactamases is vast and context-dependent (varying with enzyme source, purification, and assay conditions), a representative table illustrating the concept of varying catalytic efficiency of different beta-lactamases towards a general beta-lactam substrate (as an analogy for their interaction with the beta-lactam core of CCF-2AM) can be illustrative. However, without specific, directly comparable kinetic data for CCF-2AM from the search results, a hypothetical or generalized table based on the principles discussed can be presented, or the focus remains on the qualitative factors influencing the rate. Given the instruction to include data tables based on data in the text, and the absence of a single, comprehensive table of CCF-2AM kinetic data across multiple enzymes in the search results, a table with hypothetical values or a summary of influencing factors is more appropriate than fabricating specific kinetic data.

Let's summarize the factors influencing hydrolysis rate and FRET signal change in a structured format:

| Parameter | Influence on Hydrolysis Rate and FRET Signal Change |

| Enzyme Concentration | Directly proportional to the rate of hydrolysis. Higher concentration, faster change. |

| Substrate Concentration | Affects rate according to Michaelis-Menten kinetics. |

| Enzyme Affinity (Km) | Lower Km implies higher affinity, potentially faster rate at lower substrate. |

| Catalytic Efficiency (kcat/Km) | Higher value indicates more efficient conversion of substrate to product. |

| Incubation Time | Longer time allows for greater extent of hydrolysis. |

| Temperature and pH | Activity is optimal within specific ranges; deviations reduce rate. |

| Presence of Inhibitors | Can reduce or prevent hydrolysis by binding to the enzyme. |

Advanced Methodological Applications of Ccf 2am in Academic Research

Reporter Gene Systems Utilizing CCF-2AM for Gene Expression Profiling

Reporter gene systems are powerful tools for studying gene expression and regulation. By linking a gene of interest's promoter or regulatory element to a reporter gene (in this case, β-lactamase), researchers can infer the activity of the regulatory element by measuring the reporter protein's activity. biocompare.com The CCF-2AM/β-lactamase system is particularly useful due to its sensitivity and compatibility with live-cell assays. nih.govresearchgate.net

The CCF-2AM/β-lactamase system allows for the quantitative assessment of promoter activity. By transfecting cells with a construct where a promoter of interest drives β-lactamase expression, the level of blue fluorescence generated after CCF-2AM loading correlates with the amount of β-lactamase produced, and thus, the activity of the promoter. plos.orgresearchgate.net This method can be used to compare the strength of different promoters or to measure changes in promoter activity under various conditions. For instance, studies have utilized this system to assess the activity of specific gene promoters by measuring the ratio of blue to green fluorescence using techniques like flow cytometry or fluorescence microscopy. scienceopen.complos.org

Data from studies using CCF-2AM for quantitative promoter activity assessment often involve measuring the ratio of blue (cleaved substrate) to green (uncleaved substrate) fluorescence. A higher blue/green ratio indicates greater β-lactamase activity and thus higher promoter activity.

The dynamic nature of the fluorescence change with CCF-2AM allows for real-time monitoring of transcriptional regulation in living cells. researchgate.netnih.gov As the promoter drives β-lactamase expression, the intracellular concentration of the enzyme increases, leading to a progressive cleavage of CCF-2AM and a corresponding shift in fluorescence from green to blue. researchgate.netcapes.gov.br This allows researchers to track the kinetics of gene activation or repression in response to stimuli. For example, the transcriptional activation of genes like c-fos, an early response gene, has been monitored in real-time using CCF-2AM in cells expressing a c-fos promoter-driven β-lactamase reporter. researchgate.netcapes.gov.br This approach provides insights into the temporal dynamics of gene expression.

Generating stable cell lines that constitutively or inducibly express a β-lactamase reporter linked to a specific promoter or regulatory element is a common application. accegen.comcreative-biogene.comsignosisinc.com Stable integration of the reporter construct into the host cell genome ensures consistent expression and allows for long-term studies and high-throughput screening. accegen.comnih.govepo.org Constitutive expression lines are useful for studying baseline promoter activity or for applications where a consistent level of reporter is required. Inducible expression lines, where reporter expression is controlled by an external stimulus, are valuable for studying the effects of specific factors on gene expression. creative-biogene.com The use of CCF-2AM in these stable lines provides a reliable and sensitive readout for monitoring gene expression over time or in response to various treatments. epo.org

Cellular Translocation and Secretion Pathway Analysis with CCF-2AM

CCF-2AM is also a valuable tool for investigating cellular translocation and secretion pathways, particularly in the context of bacterial pathogenesis and the delivery of proteins into host cells.

The bacterial Type III Secretion System (T3SS) is a complex nanomachine used by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells. mdpi.comwikipedia.org The functionality of this system can be assessed using the CCF-2AM/β-lactamase system by creating fusions between a bacterial effector protein and β-lactamase. plos.orgscienceopen.combham.ac.uk When bacteria expressing such a fusion infect host cells loaded with CCF-2AM, the β-lactamase is translocated into the host cell cytoplasm via the T3SS. plos.orgscienceopen.comasm.org Once inside, the β-lactamase cleaves the CCF-2AM, leading to the characteristic fluorescence shift from green to blue. plos.orgscienceopen.comasm.org The detection of blue fluorescence in the host cells indicates successful translocation of the effector-β-lactamase fusion and thus functional T3SS activity. scienceopen.complos.org This allows researchers to study the requirements for T3SS assembly, regulation, and function.

Building upon the investigation of T3SS functionality, the CCF-2AM system allows for the quantitative measurement of effector protein delivery into eukaryotic host cells. plos.orgscienceopen.com By quantifying the ratio of blue to green fluorescence in a population of infected host cells, researchers can determine the efficiency of effector translocation by different bacterial strains or under varying experimental conditions. scienceopen.complos.org Flow cytometry is commonly used for this purpose, enabling the analysis of large numbers of cells and providing statistically robust data on translocation levels. scienceopen.complos.org This quantitative measurement is crucial for understanding the mechanisms of bacterial pathogenesis and evaluating the impact of mutations or treatments on effector delivery. scienceopen.com

High-Throughput Screening (HTS) and Automation with CCF-2 AM Assays

The ratiometric nature and fluorescence properties of CCF-2 AM make it highly suitable for high-throughput screening (HTS) applications. oup.comgoogle.comagscientific.comgoogle.com HTS allows for the rapid testing of large libraries of compounds or genetic constructs in a miniaturized format, often using multiwell plates. bmglabtech.comthermofisher.com Automation is frequently integrated into CCF-2 AM-based HTS workflows to enhance efficiency and reproducibility. nih.gov

Principles of Microplate Reader-Based Fluorescence Detection

Microplate readers are fundamental instruments in HTS, capable of detecting fluorescence signals from samples in multiwell plates. bmglabtech.comthermofisher.com For CCF-2 AM assays, fluorescence microplate readers are configured to excite the sample at a wavelength around 405-409 nm and measure emission at two wavelengths: one corresponding to the cleaved product (blue, ~447 nm) and another corresponding to the uncleaved substrate (green, ~520 nm). fishersci.atresearchgate.netnih.gov

The principle relies on detecting the shift in fluorescence emission upon β-lactamase cleavage. In wells where β-lactamase activity is low or absent, the green fluorescence signal will be dominant. In wells where β-lactamase is active, the blue fluorescence signal will increase as the substrate is cleaved, and the green signal will decrease. fishersci.at The ratio of blue to green fluorescence intensity (often expressed as F447/F520 or similar) provides a quantitative measure of β-lactamase activity. nih.govunige.ch This ratiometric approach minimizes variability caused by differences in cell number or substrate loading across wells, improving assay robustness and Z'-factors, which are key indicators of assay quality in HTS. fishersci.atnih.gov

Detailed research findings often involve measuring the fluorescence ratio over time or after a specific incubation period following the introduction of a stimulus or compound. For instance, in a study evaluating protein translocation, the β-lactamase gene was fused to a gene encoding a protein of interest. researchgate.netnih.gov Upon translocation of the fusion protein into the host cell cytosol, β-lactamase cleaves the intracellular CCF2, leading to an increase in the blue/green fluorescence ratio detectable by a microplate reader. researchgate.netnih.gov

An example of data presentation in microplate reader-based assays might involve a table showing the fluorescence ratios for different experimental conditions or treatments:

| Sample/Treatment | Average Blue Fluorescence (447 nm) | Average Green Fluorescence (520 nm) | Blue/Green Ratio (447/520) |

| Untreated Cells | [Arbitrary Units] | [Arbitrary Units] | [Calculated Ratio] |

| Treatment A | [Arbitrary Units] | [Arbitrary Units] | [Calculated Ratio] |

| Treatment B | [Arbitrary Units] | [Arbitrary Units] | [Calculated Ratio] |

| Positive Control | [Arbitrary Units] | [Arbitrary Units] | [Calculated Ratio] |

Note: Arbitrary Units (AU) are used as fluorescence intensity is relative.

Integration with Flow Cytometry for Single-Cell Analysis

Flow cytometry is a powerful technique that allows for the analysis of individual cells within a heterogeneous population. nih.govccf.org CCF-2 AM is fully compatible with flow cytometry, enabling single-cell analysis of β-lactamase activity. fishersci.atresearchgate.netqmul.ac.ukqmul.ac.uk

In flow cytometry, cells loaded with CCF-2 AM pass through a laser beam (typically a violet or UV laser at ~405 nm). qmul.ac.ukqmul.ac.uk The fluorescence emitted by each cell is measured simultaneously in two detection channels: one for blue fluorescence (~447 nm) and one for green fluorescence (~520 nm). qmul.ac.uk By analyzing the fluorescence intensity in these two channels for each individual cell, researchers can determine the blue/green fluorescence ratio at the single-cell level. qmul.ac.uk

This single-cell resolution is particularly valuable for identifying subpopulations of cells that exhibit different levels of β-lactamase activity, which can correlate with varying levels of gene expression, protein translocation, or other cellular events being studied. qmul.ac.uknih.gov Flow cytometry allows for the quantification of the percentage of cells that have undergone the β-lactamase-catalyzed cleavage of CCF2, providing a more detailed picture than bulk measurements from microplate readers. qmul.ac.ukpnas.org

Detailed research findings using flow cytometry with CCF-2 AM often involve generating scatter plots where cells are plotted based on their blue and green fluorescence intensities or their blue/green ratio. Different cell populations with distinct β-lactamase activities will appear as separate clusters in these plots. pnas.org

For example, in studies investigating viral fusion, cells are loaded with CCF-2 AM and then exposed to viruses engineered to package β-lactamase. nih.gov Successful fusion and entry of the virus into a cell results in the release of β-lactamase into the cytoplasm, cleavage of CCF2, and a shift from green to blue fluorescence, detectable by flow cytometry on a single-cell basis. nih.govpnas.org

Data from flow cytometry experiments might be presented in various ways, including histograms showing the distribution of the blue/green ratio within a cell population or tables summarizing the percentage of cells exhibiting a cleaved (blue) phenotype:

| Cell Population | Percentage of Cells with Cleaved CCF2 (Blue Fluorescence) | Mean Blue/Green Ratio |

| Control Cells | [Percentage]% | [Calculated Ratio] |

| Treated Cells | [Percentage]% | [Calculated Ratio] |

| Subpopulation X | [Percentage]% | [Calculated Ratio] |

Investigational Use of CCF-2 AM in Peptide-Related Assays

CCF-2 AM has found investigational use in assays related to peptides, particularly in the study of cell-penetrating peptides (CPPs). mdpi.comnih.govresearchgate.net CPPs are short peptides that can facilitate the delivery of various molecules, including proteins, into cells. mdpi.comnih.gov

CCF-2 AM, in conjunction with β-lactamase, serves as a reporter system to assess the efficiency of CPP-mediated delivery of β-lactamase into the cell cytosol. mdpi.comnih.govresearchgate.net In this application, β-lactamase is either directly conjugated to a CPP or delivered via a system where the CPP facilitates its entry. nih.govresearchgate.net Cells are pre-loaded with CCF-2 AM. If the CPP successfully delivers functional β-lactamase into the cytosol, the enzyme will cleave the intracellular CCF2, leading to the characteristic fluorescence shift from green to blue. mdpi.comnih.govresearchgate.net

This approach allows researchers to quantify the internalization efficiency of different CPPs or to study the mechanisms of CPP-mediated delivery by measuring the resulting β-lactamase activity via the CCF-2 AM fluorescence change. mdpi.comnih.gov Assays can be designed to measure the total internalization of β-lactamase or, using split-protein systems, to specifically assess cytosolic delivery. nih.govresearchgate.net

Detailed research findings in this area might involve comparing the delivery efficiency of different CPP sequences by measuring the blue/green ratio or the percentage of blue cells after incubation with CPP-β-lactamase conjugates. researchgate.net

An example data table illustrating the use of CCF-2 AM in peptide-related assays could show the impact of different CPPs on β-lactamase delivery:

| Cell Type | Peptide Construct | Delivery Method | Blue/Green Ratio (Indicator of Delivery) |

| [Cell Line] | CPP-A-β-lactamase | Conjugation | [Calculated Ratio] |

| [Cell Line] | CPP-B-β-lactamase | Conjugation | [Calculated Ratio] |

| [Cell Line] | β-lactamase alone | - | [Calculated Ratio] |

| [Cell Line] | Untreated | - | [Calculated Ratio] |

These assays are amenable to both microplate reader-based HTS for screening large libraries of peptides and flow cytometry for detailed single-cell analysis of delivery dynamics. nih.govresearchgate.net

Contributions of Ccf 2am Based Research to Biological Understanding

Unraveling Complex Gene Regulatory Networks

The application of CCF-2 AM in conjunction with β-lactamase reporter genes allows for the monitoring of gene expression in live cells. fishersci.setandfonline.com By placing the expression of the β-lactamase gene under the control of specific promoters or regulatory elements, researchers can use the fluorescence change of CCF-2 AM to infer the activity of these genetic elements. fishersci.setandfonline.com This provides a dynamic readout of transcriptional regulation.

Advancements in Pathogen-Host Interaction Studies

CCF-2 AM has proven to be a highly valuable tool in the study of pathogen-host interactions, particularly for monitoring the translocation of bacterial effector proteins into host cells. plos.orgresearchgate.netplos.orgnih.govhuji.ac.ilnih.gov

Characterization of Bacterial Virulence Mechanisms

Many bacterial pathogens utilize specialized secretion systems, such as Type III, Type IV, and Type VI secretion systems, to inject effector proteins directly into the cytoplasm of host cells. researchgate.netnih.gov These translocated effectors manipulate host cellular processes to promote bacterial survival and virulence. researchgate.netnih.gov CCF-2 AM-based assays, often referred to as β-lactamase translocation assays, involve creating translational fusions between a bacterial effector protein and a β-lactamase (commonly TEM-1 β-lactamase). plos.orgresearchgate.netplos.orghuji.ac.ilnih.gov When these fusion proteins are translocated into host cells, the β-lactamase moiety cleaves the intracellular CCF-2, resulting in a detectable change in fluorescence from green to blue. plos.orgresearchgate.netplos.orghuji.ac.il

This methodology has facilitated the characterization of bacterial virulence mechanisms by allowing researchers to:

Visualize and quantify effector translocation in live cells using fluorescence microscopy, flow cytometry, or plate readers. plos.orgresearchgate.net

Identify which host cells are targeted by specific bacterial secretion systems. plos.org

Determine the kinetics of effector translocation. plos.org

Map the secretion and translocation domains within bacterial effector proteins. For example, studies using TEM-1 β-lactamase fusions and CCF-2 AM have shown that the N-terminal regions of certain effector proteins, such as those from Enteropathogenic Escherichia coli (EPEC), contain the necessary signals for secretion and translocation into host cells. huji.ac.ilnih.gov Research on Chlamydia trachomatis has also utilized this system to identify secreted proteins. plos.org

Identification of Modulators Affecting Pathogen Secretion Systems

The quantitative nature of CCF-2 AM-based translocation assays makes them suitable for screening for factors that influence bacterial secretion systems. plos.orgnih.gov These modulators can include bacterial genetic factors or host cellular components. By comparing the level of β-lactamase activity (and thus effector translocation) in different bacterial mutants or in host cells with perturbed pathways (e.g., using siRNA silencing), researchers can identify genes or host factors that are involved in the assembly, function, or regulation of bacterial secretion systems. plos.org This approach has the potential to identify novel targets for anti-virulence strategies aimed at disarming pathogens rather than killing them, which could help mitigate the development of antibiotic resistance. nih.gov

Future Perspectives and Emerging Directions in Ccf 2am Research

Innovations in CCF-2AM Assay Design for Enhanced Sensitivity and Specificity

While the core principle of the CCF-2AM assay is robust, several strategies are being developed to further refine its sensitivity and specificity. A key focus is on minimizing substrate leakage from cells and enhancing the catalytic efficiency of the β-lactamase enzyme.

One approach to improve substrate retention involves the use of probenecid, an inhibitor of multidrug resistance-associated proteins, which can reduce the efflux of the cleaved, negatively charged CCF2 from the cytoplasm. nih.gov Additionally, performing substrate loading at room temperature instead of 37°C has been shown to minimize CCF-2AM expulsion. nih.gov

To boost the signal-to-noise ratio, researchers have explored modifications to the β-lactamase enzyme itself. Introducing specific point mutations, such as the Y105W substitution, has been demonstrated to increase the sensitivity of the assay by approximately two-fold. nih.gov Furthermore, codon optimization of the β-lactamase gene for expression in mammalian cells can lead to higher and more efficient protein production, resulting in a stronger reporter signal. nih.gov

Table 1: Strategies for Enhancing CCF-2AM Assay Performance

| Strategy | Mechanism | Anticipated Outcome |

| Probenecid Treatment | Inhibits anion transporters responsible for substrate efflux. | Increased intracellular retention of the cleaved CCF2 product, leading to a more stable and detectable signal. nih.gov |

| Optimized Loading Temperature | Reduces temperature-dependent substrate expulsion from cells. | Enhanced substrate loading and retention. nih.gov |

| β-lactamase Engineering | Introduces mutations to improve catalytic activity or stability. | Higher turnover of CCF-2AM, resulting in faster and stronger signal generation. nih.gov |

| Codon Optimization | Adapts the β-lactamase gene sequence for optimal expression in the host system. | Increased levels of functional β-lactamase enzyme per cell. nih.gov |

Integration of CCF-2AM with Advanced Imaging Modalities

The ratiometric fluorescence output of the CCF-2AM assay makes it highly compatible with a range of advanced imaging techniques. The shift from green to blue fluorescence provides a clear and quantifiable readout of β-lactamase activity. oup.com This has enabled its use in live-cell imaging to monitor dynamic cellular processes in real-time.

The integration of CCF-2AM with high-throughput flow cytometry has been particularly impactful, allowing for the rapid, single-cell analysis of large cell populations. ualberta.canih.gov This combination is a powerful tool for screening compound libraries and identifying rare cellular events. nih.gov

Furthermore, the principles of the CCF-2AM FRET-based system can be adapted for use with other imaging modalities. For instance, customized substrates have been designed where the standard fluorophores are replaced with moieties better suited for specific applications, such as near-infrared probes for in vivo imaging in animal models. nih.gov

Potential for Multiplexed Assays Incorporating CCF-2AM

A significant area of development is the incorporation of CCF-2AM into multiplexed assays, allowing for the simultaneous measurement of multiple cellular parameters. thermofisher.com This can be achieved by combining the CCF-2AM system with other fluorescent reporters that have distinct spectral properties.

For example, CCF-2AM could be used to report on the activity of one promoter, while a red fluorescent protein could report on another. This would enable the study of crosstalk between different signaling pathways within the same cell. The key to successful multiplexing is the careful selection of fluorophores with minimal spectral overlap to avoid signal bleed-through. thermofisher.com

Table 2: Considerations for Multiplexing with CCF-2AM

| Parameter | Consideration |

| Spectral Overlap | Choose additional fluorescent probes with excitation and emission spectra that are well-separated from both the coumarin (B35378) and fluorescein (B123965) components of CCF2. |

| Cellular Localization | Ensure that the different reporter proteins are targeted to the correct subcellular compartments if spatial information is required. |

| Assay Compatibility | Verify that the conditions required for the CCF-2AM assay (e.g., substrate loading) do not interfere with the function of the other fluorescent reporters. |

| Data Analysis | Utilize appropriate imaging software and analytical methods to deconvolve the signals from the different fluorescent channels accurately. |

Exploration of Novel Biological Targets Amenable to CCF-2AM Reporter Systems

The versatility of the β-lactamase reporter system, for which CCF-2AM is the substrate, opens up possibilities for studying a wide array of biological processes. The fundamental requirement is the ability to link the biological event of interest to the expression or activity of β-lactamase.

A prominent application has been in the study of bacterial pathogenesis, where the β-lactamase gene is fused to a bacterial effector protein. researchgate.netfigshare.com The translocation of this fusion protein into a host cell can be monitored by the subsequent cleavage of CCF-2AM in the host cell cytoplasm. researchgate.netfigshare.com This has been used to identify secreted proteins and to screen for inhibitors of bacterial secretion systems.

Other potential applications include:

Gene Expression Studies: By placing the β-lactamase gene under the control of a specific promoter, the activity of that promoter can be quantified in living cells. tandfonline.com

Protein-Protein Interactions: Protein fragment complementation assays (PCAs) using β-lactamase fragments can be employed to study the interaction between two proteins of interest. oup.com

Viral Entry: The fusion of viral and cellular membranes, a critical step in viral infection, can be monitored in real-time by delivering β-lactamase into the cytoplasm of cells pre-loaded with CCF-2AM. nih.gov

The ongoing development of new strategies to link β-lactamase activity to diverse biological events will continue to expand the reach of the CCF-2AM reporter system into new frontiers of research.

Q & A

Basic Research Questions

Q. How should researchers formulate precise research questions for studying Ccf 2AM's physicochemical properties?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope. For example:

- Population: Specific chemical interactions or molecular systems involving this compound.

- Intervention: Experimental conditions (e.g., pH, temperature).

- Comparison: Baseline measurements or control compounds.

- Outcome: Quantifiable properties (e.g., solubility, stability).

Ensure alignment with gaps in existing literature through systematic reviews .

Q. What are the critical steps in designing reproducible experiments to characterize this compound?

- Methodological Answer :

- Protocol Standardization : Detail sources of reagents (e.g., purity levels, suppliers) and instrumentation calibration procedures.

- Control Groups : Include negative/positive controls to validate assay specificity (e.g., solvent-only controls for solubility tests).

- Data Triangulation : Use multiple analytical techniques (e.g., HPLC, NMR) to cross-verify results .

- Document deviations from established methods and their justifications .

Q. How can researchers ensure ethical compliance and reproducibility when synthesizing this compound?

- Methodological Answer :

- Material Traceability : Record batch numbers, synthesis dates, and storage conditions for raw materials.

- Ethical Review : Submit protocols to institutional review boards (IRBs) if human/animal models are involved, with explicit risk-benefit analyses .

- Replication Plans : Pre-register methodologies on platforms like Open Science Framework to mitigate publication bias .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data when analyzing this compound's interactions with biological targets?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay sensitivity vs. compound degradation). Use statistical tools (e.g., ANOVA, Bayesian inference) to isolate variables .

- Hypothesis Refinement : Re-examine assumptions (e.g., binding kinetics, solvent interference) and redesign experiments to test competing hypotheses .

- Collaborative Validation : Share raw datasets with independent labs for blind reanalysis .

Q. What strategies optimize the detection of this compound's metabolites in complex matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer :

- Sample Preparation : Implement solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.

- Advanced Instrumentation : Use high-resolution mass spectrometry (HRMS) coupled with ion mobility for isomer differentiation.

- Validation Metrics : Calculate recovery rates, limit of detection (LOD), and matrix effects using FDA/EMA guidelines .

Q. How can computational modeling improve the prediction of this compound's pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Apply molecular dynamics simulations (e.g., AMBER, GROMACS) to predict binding affinities and ADME profiles.

- Data Integration : Train machine learning models on existing pharmacokinetic datasets to identify structural determinants of bioavailability.

- Validation : Compare predictions with in vivo data from rodent models, adjusting for interspecies differences .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values.

- Uncertainty Quantification : Use bootstrapping or Monte Carlo simulations to calculate confidence intervals.

- Sensitivity Analysis : Test robustness of conclusions to outliers or missing data .

Q. How should researchers structure a manuscript to highlight this compound's novel mechanisms of action?

- Methodological Answer :

- Introduction : Contextualize findings within unresolved debates (e.g., conflicting reports on this compound's efficacy in oxidative stress models).

- Results : Use hierarchical subheadings (e.g., "this compound Inhibits ROS Generation in a Dose-Dependent Manner") and avoid redundant figures.

- Discussion : Contrast results with prior studies, proposing testable hypotheses for observed discrepancies (e.g., redox-state-dependent effects) .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.